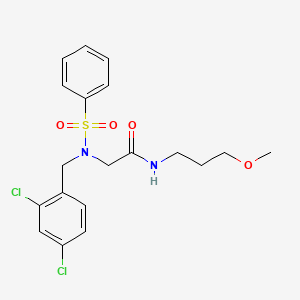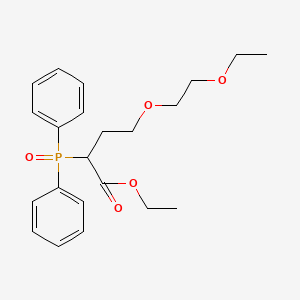![molecular formula C16H24ClNOS B5054672 3-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide](/img/structure/B5054672.png)
3-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide is a chemical compound commonly known as CP-47,497 or simply CP-47. It is a synthetic cannabinoid that was first synthesized in 1979 by Pfizer researchers. CP-47 is a potent agonist of the cannabinoid receptors in the brain and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
CP-47 is a potent agonist of the cannabinoid receptors in the brain. It binds to the CB1 and CB2 receptors and activates them, leading to a variety of physiological and biochemical effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine, serotonin, and GABA, which play important roles in regulating mood, pain, and anxiety. The activation of CB2 receptors in the immune system leads to the release of cytokines, which play important roles in regulating inflammation and immune responses.
Biochemical and Physiological Effects
CP-47 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotective effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and other conditions. CP-47 has also been shown to protect neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47 has several advantages for lab experiments, including its potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on CP-47. One area of interest is the development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of CP-47 in combination with other drugs or therapies for the treatment of various diseases and conditions. Finally, the development of new methods for the synthesis and production of CP-47 and related compounds may also be an area of future research.
Métodos De Síntesis
The synthesis of CP-47 involves several steps. The first step is the preparation of 4-chlorothiophenol by reacting 4-chlorobenzenesulfonyl chloride with sodium sulfide. The second step involves the reaction of 4-chlorothiophenol with 1-isopropyl-2-methylpropylamine in the presence of sodium hydroxide to form the intermediate 1-(4-chlorophenylthio)-2-methylaminopropane. The final step is the reaction of the intermediate with 3-chloropropionyl chloride in the presence of triethylamine to form CP-47.
Aplicaciones Científicas De Investigación
CP-47 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. CP-47 has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNOS/c1-11(2)16(12(3)4)18-15(19)9-10-20-14-7-5-13(17)6-8-14/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSLWSWTXZPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5054597.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5054601.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)

![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5054626.png)
![(3-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5054628.png)


![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)


![9-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5054679.png)